11,12-DiHETE
Overview
Description
11,12-DiHETE is a bioactive lipid derived from arachidonic acid. It is part of the eicosanoid family, which includes various signaling molecules that play crucial roles in inflammation and immunity. This compound is known for its involvement in various physiological and pathological processes, making it a significant subject of study in biomedical research.
Mechanism of Action
Target of Action
11,12-DiHETE, also known as (+/-)-11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid or (5Z,8Z,14Z,17Z)-11,12-DIHYDROXYICOSA-5,8,14,17-TETRAENOIC ACID, is an orally active metabolite produced by cytochrome P450 . Cytochrome P450 is a family of enzymes that play a key role in the metabolism of organic substances and the biosynthesis of important molecules .
Mode of Action
The compound is produced through the epoxide formation mediated by cytochrome P450 , followed by the production of epoxide hydrolase . This process involves the oxygenation of arachidonic acid .
Biochemical Pathways
The biochemical pathway of this compound involves the metabolism of arachidonic acid . Arachidonic acid is a polyunsaturated fatty acid present in the phospholipids of membranes of the body’s cells, and is abundant in the brain, muscles, and liver. Its oxidation by enzymes, specifically by cytochrome P450, leads to the formation of this compound .
Pharmacokinetics
It is known that the compound is orally active , suggesting that it can be absorbed through the digestive tract. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
It is known that the compound is a metabolite of arachidonic acid, suggesting that it may play a role in the processes regulated by this fatty acid, such as inflammation and cellular signaling .
Biochemical Analysis
Biochemical Properties
11,12-DiHETE is involved in several biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. The compound is produced by the action of cytochrome P450 enzymes, which catalyze the epoxidation of EPA, followed by hydrolysis by epoxide hydrolase . This process results in the formation of this compound, which can further interact with various biomolecules. For instance, this compound has been shown to interact with bifunctional epoxide hydrolase, which plays a role in xenobiotic metabolism by degrading potentially toxic epoxides .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has vasodilative effects and can inhibit cyclooxygenase and platelet aggregation at micromolar concentrations . Additionally, it affects the stimulus-secretion coupling during hormone release at nanomolar and picomolar ranges . These effects highlight the compound’s role in modulating cellular functions and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound is produced through the cytochrome P450-mediated epoxide formation and subsequent hydrolysis by epoxide hydrolase . This process results in the formation of this compound, which can interact with bifunctional epoxide hydrolase to degrade potentially toxic epoxides . These interactions highlight the compound’s role in modulating enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that its accumulation in the medium reaches a maximum within 2 to 4 hours and then decreases . Additionally, long-term effects on cellular function have been observed, with the compound’s metabolites continuing to accumulate over time . These findings provide insights into the temporal dynamics of this compound’s effects in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can produce vasodilative effects similar to those of its precursor, 11,12-EET, at specific concentrations . At higher doses, this compound may exhibit toxic or adverse effects. These findings highlight the importance of dosage in determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes and epoxide hydrolase . The compound is produced by the epoxidation of EPA, followed by hydrolysis to form this compound . This metabolite can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions underscore the compound’s role in various metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is produced by cytochrome P450-mediated epoxide formation and subsequent hydrolysis by epoxide hydrolase . This process results in the formation of this compound, which can be transported and distributed within cells and tissues. These interactions influence the compound’s localization and accumulation, affecting its biological activity.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound is produced by cytochrome P450-mediated epoxide formation and subsequent hydrolysis by epoxide hydrolase . This process results in the formation of this compound, which can be directed to specific compartments or organelles within the cell. These interactions affect the compound’s activity and function, highlighting its role in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11,12-DiHETE typically involves the oxidation of arachidonic acid. One common method is the use of lipoxygenase enzymes, which catalyze the addition of oxygen to specific carbon atoms in arachidonic acid, resulting in the formation of hydroperoxides. These hydroperoxides are then reduced to yield the dihydroxy derivatives.
Industrial Production Methods: Industrial production of this compound often relies on biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary enzymes for the oxidation and reduction steps. This method is preferred due to its efficiency and the ability to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 11,12-DiHETE undergoes various chemical reactions, including oxidation, reduction, and esterification.
Common Reagents and Conditions:
Oxidation: Typically involves the use of lipoxygenase enzymes or chemical oxidants like hydrogen peroxide.
Reduction: Often employs reducing agents such as sodium borohydride.
Esterification: Can be achieved using alcohols in the presence of acid catalysts.
Major Products: The major products formed from these reactions include various hydroxylated and esterified derivatives, which have distinct biological activities and are used in different research applications.
Scientific Research Applications
Chemistry: In chemistry, 11,12-DiHETE is used as a precursor for the synthesis of more complex eicosanoids. It serves as a model compound for studying lipid oxidation and the mechanisms of enzyme action.
Biology: In biological research, this compound is studied for its role in cell signaling and regulation. It is involved in the modulation of inflammatory responses and has been shown to affect various cellular processes, including apoptosis and proliferation.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has been studied for its anti-inflammatory and anti-cancer properties, and its ability to modulate immune responses.
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and nutraceuticals. Its bioactive properties make it a valuable ingredient in formulations aimed at treating inflammatory diseases and promoting overall health.
Comparison with Similar Compounds
- 15-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid (15-HETE)
- 12-Hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12-HETE)
- 5-Hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE)
Comparison: While all these compounds are hydroxylated derivatives of arachidonic acid, 11,12-DiHETE is unique due to its specific dihydroxy substitution pattern. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to its analogs. For instance, 15-HETE is primarily involved in the regulation of vascular tone and platelet aggregation, whereas 12-HETE and 5-HETE are more closely associated with leukocyte function and inflammatory responses.
Properties
IUPAC Name |
(5Z,8Z,14Z,17Z)-11,12-dihydroxyicosa-5,8,14,17-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h3-4,6,8-10,12-13,18-19,21-22H,2,5,7,11,14-17H2,1H3,(H,23,24)/b4-3-,8-6-,12-9-,13-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPZYIPMAWRQQE-BVILWSOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\CC(C(C/C=C\C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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